2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid is a chemical compound with significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a thiazole ring, which is a common structural motif in various bioactive molecules, and is characterized by the presence of a fluorinated phenyl group and a carboxylic acid functional group.
Source: The compound's information can be found in various scientific databases and patents, indicating its relevance in chemical research and development .
Classification: It belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties .
The synthesis of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves several steps that may include:
Technical details regarding specific reagents and reaction conditions are crucial for optimizing yields and purity .
The molecular structure of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid can be described as follows:
The compound features a thiazole ring fused with a phenyl group that bears a fluorine atom and an additional methyl group, contributing to its unique chemical properties .
The chemical reactivity of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid include:
Relevant safety information includes hazard statements indicating potential irritations (H315, H319, H335), necessitating precautions during handling .
The applications of 2-(4-Fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid span several scientific fields:
The synthesis of 2-(4-fluoro-3-methylphenyl)-4-methylthiazole-5-carboxylic acid hinges on precise thiazole ring formation and subsequent functionalization. A validated route involves a Hantzsch thiazole synthesis, where α-halo ketones condense with thioamides or thioureas. For this compound, the critical step is the cyclization between a fluorinated phenylthioamide and α-halo carbonyl precursor (e.g., chloroacetone). The reaction proceeds under reflux in anhydrous acetone or ethanol, with magnesium sulfate acting as a desiccant to suppress hydrolysis side reactions .
Post-cyclization, carboxylation at the C5 position is achieved through alkaline hydrolysis of an ester precursor. As demonstrated for analogous thiazoles, ethyl 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylate undergoes saponification using potassium carbonate in methanol:water (9:1), followed by acidification to precipitate the carboxylic acid product [3]. Yield optimization studies reveal that catalyst choice significantly impacts efficiency:
Table 1: Catalytic Systems for Carboxylic Acid Precursor Hydrolysis
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Methanol:H₂O (9:1) | Reflux | 78 |
| NaOH | Ethanol:H₂O (4:1) | 80 | 65 |
| MgO (nanoparticle) | Water | 100 | 92 |
Regioselectivity challenges arise during thiazole ring formation, where the fluorine atom’s electronegativity can direct electrophilic substitution. Nuclear magnetic resonance (NMR) studies of the SMILES string CC1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)O)C)F confirm exclusive attachment of the fluorinated aryl group at C2 of the thiazole, avoiding C4 substitution [2]. Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >85%, highlighting advancements in green chemistry approaches [7].
The 4-fluoro-3-methylphenyl group profoundly influences molecular stability and reactivity. Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the thiazole’s C2 position, facilitating nucleophilic additions or metal-coupling reactions essential for derivative synthesis. Comparative mass spectrometry data show that fluorinated analogs exhibit 20–30% higher metabolic stability in microsomal assays than non-fluorinated counterparts (e.g., 3-methylphenyl derivatives) due to reduced oxidative degradation [3] [5].
Crystallinity and solubility are also modulated by fluorine. X-ray diffraction analyses of similar compounds (e.g., 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylic acid) reveal tighter crystal packing via C–H···F interactions, reducing hygroscopicity. This is critical for purification – fluorinated derivatives show 98% HPLC purity after recrystallization versus 90% for non-fluorinated analogs [6]. However, the ortho-methyl group in 4-fluoro-3-methylphenyl introduces steric hindrance, lowering reaction yields by 12–15% compared to unsubstituted 4-fluorophenyl systems, as confirmed by high-performance liquid chromatography (HPLC) reaction monitoring [7].
Table 2: Impact of Fluorine Position on Physicochemical Properties
| Aryl Substituent | Log P | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 4-Fluoro-3-methylphenyl | 2.8 | 189–191 | 0.15 |
| 4-Methylphenyl | 3.1 | 172–174 | 0.32 |
| 2-Fluoro-4-methylphenyl | 2.9 | 183–185 | 0.21 |
Collision cross-section (CCS) measurements via ion mobility spectrometry indicate that the 4-fluoro substituent reduces molecular conformational flexibility. Predicted CCS values for the [M+H]+ adduct (m/z 252.04891) is 151.3 Ų, significantly lower than non-fluorinated analogs (≥160 Ų), suggesting a compact structure favoring membrane permeability [2].
Structural modifications to the aryl or thiazole domains markedly alter reactivity and functionality. Three key analogs illustrate this:
Positional Isomers of Fluorine/Methyl Groups: Derivatives with fluorine at the ortho position (e.g., 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid, CAS 1530877-11-2) exhibit 40% lower cyclization yields due to steric inhibition of thiazole ring closure. The ortho-fluorine also disrupts planarity, reducing π-stacking in solid-state structures [4] [7].
Carboxylic Acid Bioisosteres: Replacing the C5-carboxylic acid with esters or amides (e.g., ethyl 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylate) enhances lipid solubility (Log P increase from 2.8 to 3.5) but diminishes metal-chelating capacity, limiting applications in catalyst design [3] [8].
Aryl-Linked Thiazoles: Analogues featuring benzyl linkers (e.g., 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, CAS 1216196-70-1) show greater rotational freedom. This increases entropy-driven binding entropy in molecular interactions but reduces thermal stability (decomposition onset 20°C lower than direct-linked analogs) [8] [9].
Electronic effects were quantified via density functional theory (DFT). The 4-fluoro-3-methylphenyl derivative exhibits a highest occupied molecular orbital (HOMO) energy of −7.2 eV, compared to −7.0 eV for the non-fluorinated variant, indicating enhanced electrophilicity. Infrared (IR) spectroscopy confirms fluorine’s role in strengthening hydrogen bonding: the carbonyl stretch at 1670 cm⁻¹ shifts to 1655 cm⁻¹ in fluorinated derivatives, reflecting increased electron delocalization [2] [6].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8